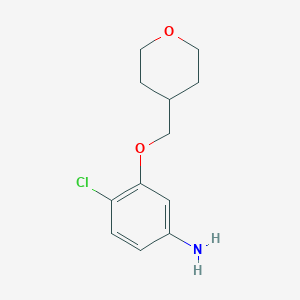
3,3-Bis(ethenylsulfonyl)-1-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Bis(ethenylsulfonyl)-1-propanol is an organic compound characterized by the presence of two ethenylsulfonyl groups attached to a propanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(ethenylsulfonyl)-1-propanol typically involves the reaction of appropriate sulfonyl precursors with a propanol derivative under controlled conditions. One common method involves the use of ethenylsulfonyl chloride and 1-propanol in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
3,3-Bis(ethenylsulfonyl)-1-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the ethenylsulfonyl groups to sulfonyl hydrides.
Substitution: Nucleophilic substitution reactions can replace the ethenyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfonyl hydrides, and various substituted propanol derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3,3-Bis(ethenylsulfonyl)-1-propanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 3,3-Bis(ethenylsulfonyl)-1-propanol involves its interaction with specific molecular targets and pathways. The ethenylsulfonyl groups are reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity underlies its potential biological activities, such as antimicrobial and anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
3,3-Bis(indolyl)methane: Known for its anticancer properties and used in medicinal chemistry.
3,3-Bis(methylthio)acrylate: Studied for its structural and coordination properties.
3,3-Bis(diisopropylamino)-3-thioxo-1-propanol: Used in coordination chemistry and studied for its unique structural features .
Uniqueness
Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C7H12O5S2 |
|---|---|
Peso molecular |
240.3 g/mol |
Nombre IUPAC |
3,3-bis(ethenylsulfonyl)propan-1-ol |
InChI |
InChI=1S/C7H12O5S2/c1-3-13(9,10)7(5-6-8)14(11,12)4-2/h3-4,7-8H,1-2,5-6H2 |
Clave InChI |
MFYNELQNYUWCJR-UHFFFAOYSA-N |
SMILES canónico |
C=CS(=O)(=O)C(CCO)S(=O)(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




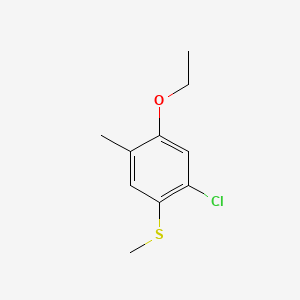
![2-Methyl-4-[(1-methylindol-3-yl)methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14764897.png)
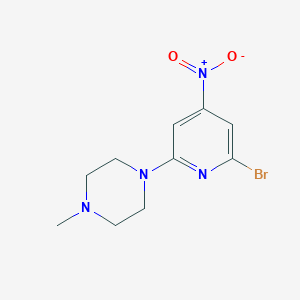
![4-Bromobenzo[d]thiazol-6-amine](/img/structure/B14764907.png)
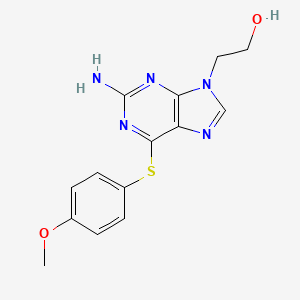
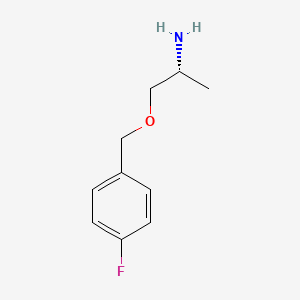
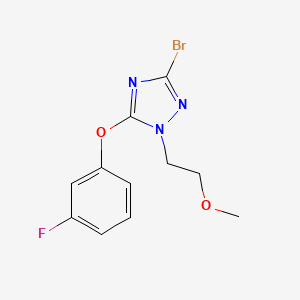
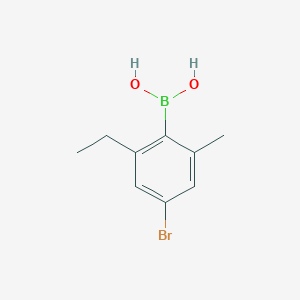
![Spiro[cyclopenta-1,3-diene-5,13'-pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene]-10',16'-diol](/img/structure/B14764935.png)
